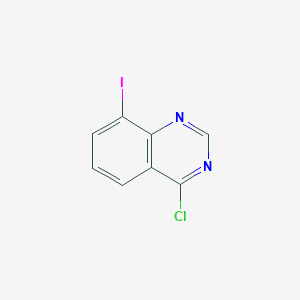

4-Chloro-8-iodoquinazoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-8-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEUDFPLOIQUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559800 | |

| Record name | 4-Chloro-8-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125096-73-3 | |

| Record name | 4-Chloro-8-iodoquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125096-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 8 Iodoquinazoline and Its Derivatives

Classical and Modern Synthetic Routes to Quinazoline (B50416) Core

The construction of the fundamental quinazoline scaffold can be achieved through a variety of established and modern synthetic reactions. These methods offer different pathways to access the core structure, which can then be further functionalized.

The Niementowski quinazoline synthesis is a classical method that involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones). wikipedia.orgchemeurope.com This reaction, first reported by Stefan Niementowski in 1895, has been a widely used method for constructing the 3H-quinazolin-4-one ring. nih.gov Traditionally, this synthesis requires high temperatures and can involve lengthy reaction times. nih.gov

Variations of the Niementowski reaction have been developed to improve its efficiency and scope. For instance, microwave irradiation has been successfully applied to accelerate the reaction, often under solvent-free conditions, leading to high purity products with simpler work-up procedures. nih.gov Another modification involves the use of isatoic anhydride (B1165640) in place of anthranilic acid. nih.gov The reaction mechanism is thought to proceed through the formation of a Schiff base, followed by intramolecular condensation and subsequent water loss to form the quinoline (B57606) derivative, with a similar pathway proposed for the quinazoline synthesis. wikipedia.org

Table 1: Examples of Niementowski Reaction and its Variations

| Reactants | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Anthranilic acid and amides | High temperature | 4-oxo-3,4-dihydroquinazolines | Classical method | wikipedia.orgchemeurope.com |

| Anthranilic acid and formamide | Microwave irradiation, solvent-free | Quinazolinone derivatives | Accelerated reaction, high purity | nih.gov |

| Isatoic anhydride and 3-oxo-1H-pyrrolo[3,4-b]quinoline | Microwave irradiation, solvent-free | Luotonin A (cytotoxic alkaloid) | High yield, total synthesis | nih.gov |

Condensation reactions are a versatile tool for the synthesis of quinazolines, often involving the formation of the heterocyclic ring from acyclic precursors in a single step. These reactions can be catalyzed by various metals, such as copper, to achieve high yields and functional group tolerance. mdpi.com

One-pot, three-component condensation reactions have been developed for the synthesis of quinazoline derivatives. For example, a copper(II)-catalyzed dehydrogenative cyclization of benzylamine, benzaldehyde, and aniline (B41778) derivatives can produce substituted quinazolines. bohrium.com This approach benefits from readily available starting materials and the use of oxygen as a green oxidant. bohrium.com Another strategy involves the condensation of 2-nitrobenzyl alcohols with arylacetic acids in the presence of urea (B33335) as a nitrogen source. organic-chemistry.org A novel one-pot synthesis of quinazoline-2,4-dione dimer derivatives has also been described through the condensation of anthranilic acid derivatives with semicarbazide (B1199961) hydrochloride. oup.com

Cyclization reactions are fundamental to the formation of the quinazoline ring system. These reactions can be promoted by various catalysts and reagents, leading to a wide array of substituted quinazolines.

Transition metal-catalyzed cyclization reactions have gained prominence due to their efficiency and broad substrate scope. mdpi.com Cobalt-catalyzed cyclization of isocyanides, azides, and amines provides access to quinazoline derivatives under mild conditions with high atom economy. bohrium.com Copper-mediated one-pot synthesis of quinazolinones has been developed through a condensation reaction involving in situ amine generation. rsc.org Furthermore, a transition-metal-free synthesis of quinazolin-4-ones has been achieved through a Cs2CO3-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization. nih.gov The synthesis of diversely substituted quinazoline-2,4(1H,3H)-diones can be accomplished by the cyclization of tert-butyl (2-cyanoaryl)carbamates using hydrogen peroxide under basic conditions. rsc.org

Condensation Reactions

Specific Synthesis of 4-Chloro-8-iodoquinazoline

The synthesis of the specifically substituted this compound requires precise control over the introduction of the halogen atoms at the C4 and C8 positions of the quinazoline ring.

The regioselective synthesis of this compound has been successfully achieved through a directed ortho-metalation strategy. nih.govbeilstein-journals.org This approach involves the use of an in situ trapping metalation of 4-chloroquinazoline (B184009). The reaction is quenched with iodine, leading to the isolation of this compound in high yield (83%). nih.govbeilstein-journals.org This method demonstrates excellent regioselectivity, allowing for the specific introduction of the iodo group at the C8 position.

The reactivity of halogenated quinazolines in subsequent reactions is often influenced by the position and nature of the halogen. For instance, the C4 position of 4-chloroquinazolines is known to be highly reactive towards nucleophilic substitution. mdpi.combeilstein-journals.org This reactivity is crucial for the introduction of various functional groups after the initial synthesis of the halogenated scaffold.

The incorporation of halogens onto the quinazoline ring is a critical step that can be optimized to improve yields and selectivity. The choice of halogenating agent and reaction conditions plays a significant role. For instance, iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines has been developed using N-bromosuccinimide (NBS) or bromine in water, showcasing an environmentally friendly approach. mdpi.com While this specific method targets the C5 position, it highlights the potential for catalyzed halogenation on the quinoline/quinazoline system.

In the context of multi-halogenated quinazolines, the differential reactivity of the carbon-halogen bonds can be exploited for selective functionalization. The general order of reactivity in transition metal-mediated cross-coupling is C-I > C-Br > C-Cl, which allows for selective reactions at the more reactive C-I bond while leaving the C-Cl bond intact for subsequent transformations. mdpi.com However, the electronic environment of the quinazoline ring can sometimes alter this reactivity trend. researchgate.net For the synthesis of poly-substituted quinazolines, the optimization of reaction conditions, such as temperature and catalysts, is crucial to control the sequence of halogen displacement. acs.orgacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-oxo-3,4-dihydroquinazolines |

| 3H-quinazolin-4-ones |

| Anthranilic acid |

| Isatoic anhydride |

| Luotonin A |

| 2-phenyl-4-hydroxyquinoline |

| 2-nitrobenzyl alcohols |

| Quinazoline-2,4-dione |

| ortho-fluorobenzamides |

| tert-butyl (2-cyanoaryl)carbamates |

| 4-chloroquinazoline |

| 8-amidoquinolines |

Regioselective Metalation and Halogenation Strategies

Green Chemistry Approaches in Quinazoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline derivatives to minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency. datainsightsmarket.com These approaches are crucial for developing more environmentally benign synthetic routes.

The development of sustainable catalyst systems is a cornerstone of green chemistry, and various innovative catalysts have been employed for quinazoline synthesis.

Heterogeneous Nano-catalysts: Nano-catalysts offer significant advantages over traditional homogeneous catalysts, including high surface area, which leads to rapid product conversion under mild conditions, and easy separation from the reaction mixture, simplifying work-up procedures. This approach aligns with green chemistry principles by reducing waste and avoiding the use of hazardous materials.

Transition-Metal Catalysts: Earth-abundant and biocompatible transition metals are gaining prominence in sustainable synthesis.

Manganese (I) Catalysis: An efficient and atom-economical synthesis of quinazoline derivatives has been developed using a manganese(I) catalyst. This method proceeds via an acceptorless dehydrogenative coupling reaction, offering a sustainable route to these important N-heterocyles. acs.org

Copper Catalysis: Copper-catalyzed one-pot tandem multi-component reactions have been demonstrated for the synthesis of quinazolines. mdpi.com For instance, the reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate (B79036) using a CuCl catalyst provides a diverse range of functionalized quinazolines in good to excellent yields. mdpi.com

Iron Catalysis: Iron, being an abundant and non-toxic metal, is an attractive catalyst for green synthesis. Iron-catalyzed cascade reductive cyclization has been used for the synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines. mdpi.com

Photocatalysis: Visible light-driven photocatalysis using natural dye-sensitized titanium dioxide (TiO2) nanoparticles presents an eco-friendly method for quinazoline synthesis. mdpi.com A one-pot, three-component reaction using curcumin-sensitized TiO2 has been shown to be highly efficient, reusable, and cost-effective. mdpi.com

The following table summarizes various sustainable catalyst systems used in quinazoline synthesis:

Table 1: Sustainable Catalyst Systems in Quinazoline Synthesis| Catalyst System | Type of Reaction | Key Advantages |

|---|---|---|

| Heterogeneous Nano-catalysts | Various | High surface area, easy separation, mild reaction conditions |

| Manganese(I) Complex | Acceptorless Dehydrogenative Coupling | Atom-economical, sustainable |

| Copper(I) Chloride | One-Pot Tandem Multi-component | Good to excellent yields, diverse functional groups |

| Iron/HCl | Cascade Reductive Cyclization | Abundant and non-toxic metal |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govfrontiersin.org

The application of microwave irradiation has been successfully employed in the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline and aryl heterocyclic amines in 2-propanol. nih.gov This method offers significant advantages over classical synthetic approaches. nih.gov Furthermore, a microwave-mediated, base-free amination strategy using a mixture of THF and water as the solvent system has been developed for the efficient synthesis of a 4-anilinoquinazoline (B1210976) derivative from this compound. nih.govbeilstein-journals.org

One-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines in the presence of POCl3 and malonic acid has also been reported, demonstrating the utility of this technique for preparing key intermediates. asianpubs.org

Deep eutectic solvents (DESs) are a class of green solvents that are gaining attention due to their low toxicity, biodegradability, low volatility, and high solvation capacity. nih.govroyalsocietypublishing.org They can act as both the solvent and catalyst in chemical reactions, offering a more environmentally friendly alternative to traditional organic solvents. orgchemres.orgmdpi.com

The use of a choline (B1196258) chloride:urea (1:2) DES has been shown to be effective for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates. mdpi.com In this study, the DES acted as both the solvent and catalyst, and higher yields were obtained with conventional stirring and ultrasonication compared to microwave-assisted synthesis. mdpi.com Another study demonstrated the use of an L-(+)-tartaric acid–choline chloride deep eutectic solvent for the synthesis of bis-quinazolin-4-one derivatives under ultrasonic irradiation, highlighting the recyclability and eco-friendly nature of this system. nih.govroyalsocietypublishing.org

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable from a green chemistry perspective as they reduce solvent usage, energy consumption, and waste generation.

Several one-pot procedures for quinazoline synthesis have been developed:

A one-pot, three-component annulation approach for the synthesis of quinazoline derivatives from benzaldehydes, benzylamines, and anilines has been demonstrated. mdpi.com

The synthesis of 2,4-dichloroquinolines, which can be precursors to 4-chloroquinazolines, has been achieved through a one-pot microwave-assisted method. asianpubs.org

One-pot sequential cross-coupling reactions, such as Sonogashira/Stille and bis-Sonogashira, have been employed for the synthesis of unsymmetrical polycarbo-substituted quinazolines from 2-aryl-4-chloro-6-iodoquinazolines. mdpi.com

Deep Eutectic Solvents in Quinazoline Synthesis

Post-Synthetic Functionalization of this compound

The this compound scaffold contains two distinct reactive sites, the C-4 chloro and the C-8 iodo groups, allowing for selective functionalization to generate a diverse library of derivatives.

The C-4 position of the 4-chloroquinazoline moiety is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. mdpi.comresearchgate.net This reactivity allows for the introduction of various nucleophiles, particularly amines, to generate 4-aminoquinazoline derivatives.

While direct amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 3-fluoroaniline (B1664137) in common solvents proved challenging, the use of a tetrahydrofuran-isopropyl alcohol (THF-iPrOH) mixture under reflux facilitated the desired nucleophilic substitution. mdpi.comresearchgate.net The reaction of this compound with 4-methoxy-N-methylaniline was also found to be inefficient under various conditions, but a microwave-mediated base-free amination in a THF/water mixture provided the desired product in high yield. nih.gov

These examples highlight that while the C-4 position is activated for nucleophilic attack, the specific reaction conditions, including solvent and temperature, are crucial for achieving efficient conversion.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grwiley.comnih.gov In the context of this compound, these reactions are pivotal for introducing a wide range of substituents at the C4 and C8 positions, often with high selectivity. The general order of reactivity for halogens in such couplings is C-I > C-Br > C-Cl, which typically allows for selective reaction at the more reactive C8-iodo position. researchgate.net However, the C4-chloro position is activated by the adjacent nitrogen atom, which can influence the selectivity of these reactions. nih.govmdpi.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.orgfishersci.es It is widely used for the synthesis of biaryl compounds and conjugated systems.

In the case of 2-aryl-4-chloro-8-iodoquinazolines, studies have shown that the Suzuki-Miyaura coupling can be performed sequentially. For instance, after an initial Sonogashira coupling at the C8 position, a subsequent Suzuki-Miyaura coupling can be carried out at the C4 position. nih.gov Research has demonstrated the successful one-pot, three-step sequential amination and bis-Suzuki-Miyaura cross-coupling of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines to produce 2,6,8-trisubstituted 4-(arylamino)quinazolines. mdpi.com

A typical procedure involves reacting the this compound derivative with an arylboronic acid in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base like potassium carbonate in a solvent mixture like DMF-EtOH. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aryl-6-bromo-4-chloro-8-iodoquinazoline | Arylboronic acid | PdCl2(PPh3)2, K2CO3 | 2,6-Diaryl-4-chloro-8-iodoquinazoline | Not specified | mdpi.com |

| 5-Aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazoline | Arylboronic acid | PdCl2(PPh3)2, K2CO3 | 5,7-Diaryl-9-bromo-2,3-dihydro-2H-imidazo[1,2-c]quinazoline | High | researchgate.net |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in synthesizing alkynyl-substituted quinazolines.

Research on 2-aryl-4-chloro-6-iodoquinazolines has shown that the Sonogashira coupling selectively occurs at the more reactive C-I bond over the C-Cl bond. mdpi.comnih.gov This allows for the synthesis of 6-alkynyl-4-chloroquinazolines, which can then undergo further functionalization at the C4 position. mdpi.com One-pot sequential Sonogashira cross-coupling reactions have been developed to introduce two different alkyne moieties at both the C4 and C8 positions of a dihaloquinazoline. mdpi.com

Typical conditions for a Sonogashira coupling involve a palladium catalyst like PdCl2(PPh3)2, a copper(I) co-catalyst such as CuI, and a base like triethylamine (B128534) or potassium carbonate in a solvent such as THF or a DMF-ethanol mixture. researchgate.netresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aryl-6-bromo-4-chloro-8-iodoquinazoline | Terminal alkyne | PdCl2(PPh3)2, CuI, K2CO3 | 2-Aryl-6-bromo-8-alkynyl-4-chloroquinazoline | Not specified | mdpi.com |

| 2-Aryl-4-chloro-6-iodoquinazoline | Terminal alkyne | PdCl2(PPh3)2, CuI, Cs2CO3 | 2-Aryl-4-chloro-6-alkynylquinazoline | Good | mdpi.com |

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium. nih.gov This method has been applied to the synthesis of polysubstituted quinazolines. semanticscholar.org

In the context of dihaloquinazolines, one-pot sequential Sonogashira and Stille cross-coupling reactions have been successfully employed. mdpi.comresearchgate.net For instance, after an initial Sonogashira coupling of 2-aryl-4-chloro-6-iodoquinazolines with phenylacetylene, a subsequent Stille coupling with 2-(tributylstannyl)furan (B54039) at the C4 position afforded the desired disubstituted products in moderate yields. mdpi.com This sequential approach highlights the ability to selectively functionalize the different halogenated positions.

Table 3: Example of a Sequential Sonogashira/Stille Coupling Reaction

| Intermediate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4-chloro-6-(phenylethynyl)quinazoline | 2-(Tributylstannyl)furan | Not specified | 2-Aryl-4-(2-furyl)-6-(phenylethynyl)quinazoline | Moderate | mdpi.com |

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is known for its high functional group tolerance and reactivity. nih.gov

While specific examples detailing the Negishi coupling directly on this compound are less common in the readily available literature, the reaction is a powerful tool for C-C bond formation and has been applied to other halogenated quinazolines. nih.govresearchgate.netunisa.ac.za For instance, the Negishi cross-coupling of 4-substituted 2-chloro-6,7-dimethoxyquinazolines with methylzinc chloride has been reported to proceed efficiently. nih.gov The general principles suggest that selective coupling at the C8-iodo position would be feasible. wikipedia.orgyoutube.com

Table 4: General Application of Negishi Coupling to Halogenated Quinazolines

| Substrate Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Chloro-iodo-quinazoline | Organozinc reagent | Pd(0) or Ni(0) catalyst | Aryl- or alkyl-substituted quinazoline | nih.govwikipedia.org |

The Heck coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgsioc-journal.cndiva-portal.org This reaction is a key method for the synthesis of alkenyl-substituted aromatic compounds.

The Heck reaction has been applied to various iodo- and chloro-substituted quinazolines to introduce alkenyl groups. For example, the Heck cross-coupling of 2-(furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine with tert-butyl acrylate (B77674) has been accomplished using a Pd(OAc)2–tri-o-tolylphosphine catalyst system. nih.gov While direct examples on the this compound parent compound are not extensively documented, the known reactivity patterns of Heck reactions suggest that selective coupling at the C8-iodo position would be the expected outcome. nih.gov

Table 5: Example of Heck Coupling on a Related Iodoquinazoline

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. libretexts.orguwindsor.ca This reaction is of great importance in the synthesis of arylamines.

This methodology has been applied to halogenated quinazolines. semanticscholar.org For instance, an initial amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines at the C4 position has been described as the first step in a one-pot, three-step sequential reaction sequence. mdpi.com This initial amination is followed by cross-coupling reactions at the remaining halogenated sites. The higher reactivity of the C4-chloro bond towards nucleophilic aromatic substitution, including amination, is well-established for many quinazoline systems. mdpi.comchim.it

Table 6: Example of Buchwald-Hartwig Amination on a Related Dihaloquinazoline

| Starting Material | Coupling Partner | Conditions | Product | Reference |

|---|

Heck Coupling

Chemoselectivity and Regioselectivity in Cross-Coupling Reactions

The presence of two different halogen atoms on the quinazoline scaffold, a chloro group at the C4 position and an iodo group at the C8 position, presents a valuable opportunity for selective functionalization through transition metal-catalyzed cross-coupling reactions. The differing carbon-halogen bond strengths (C-I < C-Br < C-Cl) typically allow for predictable, stepwise reactions. researchgate.net

In the context of di- or trihalogenated quinazolines, selectivity in palladium-catalyzed cross-coupling reactions is generally governed by the relative strengths of the Csp²-X bonds. researchgate.net This principle makes it possible to selectively target the more reactive C-I bond while leaving the more stable C-Cl bond intact for subsequent transformations. Research on analogous 2-aryl-4-chloro-6-iodoquinazolines has demonstrated this principle effectively. mdpi.comsemanticscholar.org In contrast to chloro-bromo substituted quinazolines where the C4-Cl bond can be more reactive due to electronic activation from the ring nitrogens, substitution in chloro-iodo derivatives preferentially occurs at the intrinsically more reactive Csp²-I bond. mdpi.comsemanticscholar.org

This regioselectivity was clearly demonstrated in the Sonogashira cross-coupling of 2-aryl-4-chloro-6-iodoquinazolines with terminal alkynes. mdpi.comsemanticscholar.org Using a palladium-copper iodide catalyst system, the reaction proceeds exclusively at the C6-iodo position, yielding the corresponding 6-alkynyl-4-chloro-2-arylquinazolines. This occurs despite the known high reactivity of the C4-Cl bond in other contexts, which is attributed to the α-nitrogen effect. nih.govmdpi.com The Csp²-I bond's greater intrinsic reactivity dominates, allowing for a clean, site-selective alkynylation at room temperature. mdpi.comsemanticscholar.org This selective functionalization is crucial as it preserves the C4-Cl bond for a subsequent, different coupling reaction, thereby enabling the synthesis of unsymmetrically polysubstituted quinazolines.

The following table details the regioselective Sonogashira cross-coupling of various 2-aryl-4-chloro-6-iodoquinazolines, highlighting the efficiency and selectivity of the C-I bond activation.

Table 1: Regioselective Sonogashira Cross-Coupling of 2-Aryl-4-chloro-6-iodoquinazolines

Data sourced from studies on 2-aryl-4-chloro-6-iodoquinazolines, which serve as a direct analogue for the reactivity of this compound. Reaction conditions typically involve PdCl₂(PPh₃)₂, CuI, and a base like Cs₂CO₃ in THF at room temperature. mdpi.comsemanticscholar.org

Multi-Component Reactions for Diverse Derivatives

Multi-component reactions (MCRs) are powerful tools in diversity-oriented synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com The predictable chemoselectivity of halogenated quinazolines like this compound makes them excellent scaffolds for sequential one-pot, multi-step reactions, which share the efficiency and step-economy of traditional MCRs. researchgate.net

The ability to selectively functionalize the C-I bond before the C-Cl bond is the cornerstone of these sequential reactions. mdpi.com A typical one-pot, three-step sequence on a related dihalogenated quinazoline scaffold might involve:

Initial Amination: A nucleophilic aromatic substitution (SNAr) at the C4 position.

First Cross-Coupling: A regioselective Sonogashira or Suzuki-Miyaura coupling at the C8-iodo position.

Second Cross-Coupling: A subsequent coupling reaction at the remaining halogen position.

For instance, research on 2-aryl-6-bromo-8-iodoquinazolines demonstrates the feasibility of such sequences. nih.gov An initial amination can be followed by a Sonogashira coupling at the more reactive C8-iodo position, and finally a Suzuki-Miyaura coupling at the C6-bromo position. This approach allows for the controlled and differential introduction of three distinct substituents onto the quinazoline core in a single pot, generating significant molecular diversity from a common intermediate. nih.govresearchgate.net

This strategy has been successfully applied to create libraries of unsymmetrical, polycarbo-substituted 4-(arylamino)quinazolines. nih.gov The process begins with the amination of the 4-chloro group, followed by sequential cross-coupling reactions at the two different halide positions. The table below outlines a representative one-pot, three-step reaction sequence on a related trihalogenated quinazoline.

Table 2: Example of a One-Pot Sequential Reaction for Derivative Diversification

This table illustrates a sequential one-pot reaction on a 2-aryl-6-bromo-4-chloro-8-iodoquinazoline scaffold, demonstrating the principles applicable to generating diverse derivatives. nih.gov

By strategically choosing the sequence of reactions and varying the coupling partners at each step, a vast array of structurally diverse quinazoline derivatives can be efficiently synthesized. This highlights the utility of this compound as a versatile building block in MCR-like, diversity-oriented synthesis. scispace.comrsc.org

Advanced Characterization and Spectroscopic Analysis of 4 Chloro 8 Iodoquinazoline Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of novel chemical entities. For quinazoline (B50416) derivatives, techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy are routinely employed to provide detailed information about molecular structure, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-chloro-8-iodoquinazoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the analysis of this compound derivatives, the substitution pattern on the quinazoline ring can be confirmed by the chemical shifts (δ) and coupling constants (J) of the aromatic protons. For instance, the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines leads to the appearance of an additional NH signal in the ¹H NMR spectrum at approximately δ 10.10 ppm. mdpi.com Further modifications, such as the introduction of an N-allyl group, can be identified by characteristic signals for the vinyl protons (CH=CH₂) and the adjacent methylene (B1212753) protons (NCH₂). nih.gov

The ¹³C NMR spectrum is equally informative. A key indicator of substitution at an iodinated position is the disappearance of the C-I signal. For example, in a 6-iodoquinazoline (B1454157) derivative, the Csp²-I signal resonates at around δ 93.0 ppm; this signal is absent upon successful substitution at that position. semanticscholar.org The spectra of derivatives also show characteristic signals for various substituents, confirming their incorporation into the final structure. mdpi.comtandfonline.com Acidification of the quinazoline derivative can lead to significant changes in the NMR spectrum; protonation at the N-1 position causes a notable downfield shift of the proton at the H-8 position. mdpi.comresearchgate.net

Table 1: Exemplary NMR Data for Substituted Quinazoline Derivatives This table presents typical chemical shift ranges observed in the NMR spectra of various quinazoline derivatives. Specific values depend on the exact substitution pattern and solvent used.

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm | Source(s) |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 | tandfonline.com |

| NH (Amine/Amide) | ~10.1 - 10.4 (exchangeable with D₂O) | mdpi.comtandfonline.com | |

| N-CH₃ | ~2.0 - 2.4 | tandfonline.com | |

| O-CH₃ | ~3.8 | nih.gov | |

| ¹³C NMR | Aromatic Carbons | 113 - 154 | rsc.org |

| C=O (Quinazolinone) | ~1690 cm⁻¹ (IR) | tandfonline.com | |

| C-I | ~93.0 | semanticscholar.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound derivatives, IR spectra provide clear evidence for the presence of key structural motifs.

The core quinazoline structure and its various substituents give rise to characteristic absorption bands. For example, the stretching vibrations of aromatic C-H bonds are typically observed around 3050-3070 cm⁻¹. tandfonline.com The presence of a C=N bond within the quinazoline ring is indicated by an absorption band in the range of 1610-1620 cm⁻¹. tandfonline.com If the quinazoline is part of a quinazolinone system, a strong carbonyl (C=O) stretching band appears around 1690-1720 cm⁻¹. tandfonline.com

Substituents introduced onto the quinazoline scaffold have their own distinct IR signatures. For instance, N-H stretching vibrations from an amino or amido group appear as a band in the 3200-3400 cm⁻¹ region. tandfonline.comnih.gov Sulfonamide groups (SO₂) show two characteristic absorption bands near 1375 cm⁻¹ and 1188 cm⁻¹. nih.gov The presence of the C-Cl bond is confirmed by a band in the lower frequency region, typically around 560-730 cm⁻¹. tandfonline.com The characterization of synthesized derivatives is consistently supported by IR spectroscopy. mdpi.commdpi.com

Table 2: Characteristic IR Absorption Bands for Quinazoline Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source(s) |

| N-H | Stretch | 3200 - 3400 | tandfonline.comnih.gov |

| Aromatic C-H | Stretch | 3030 - 3070 | tandfonline.com |

| C=O (Quinazolinone) | Stretch | 1690 - 1720 | tandfonline.com |

| C=N | Stretch | 1610 - 1620 | tandfonline.com |

| C=C (Aromatic) | Stretch | 1450 - 1600 | tandfonline.com |

| SO₂ (Sulfonamide) | Asymmetric & Symmetric Stretch | ~1375 & ~1188 | nih.gov |

| C-Cl | Stretch | 560 - 730 | tandfonline.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For halogenated compounds like this compound, MS is particularly useful for confirming the presence and number of halogen atoms due to their characteristic isotopic patterns.

High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the molecular formula. The mass spectra of synthesized iodoquinazoline derivatives consistently show the corresponding molecular ion peak, confirming their identity. nih.gov

Table 3: Isotopic Information for Halogens Relevant to Quinazoline Analysis

| Element | Isotope | Natural Abundance (%) | Contribution to Mass Spectrum |

| Chlorine | ³⁵Cl | 75.77 | M⁺ peak |

| ³⁷Cl | 24.23 | M+2 peak (approx. 1/3 intensity of M⁺) | |

| Iodine | ¹²⁷I | 100 | M⁺ peak (no isotopic pattern) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugation and electronic properties. The UV-Vis spectra of 2-aryl-4-chloro-6-iodoquinazoline derivatives, when analyzed in a solvent like dichloromethane, typically display three distinct absorption bands. mdpi.com

The first two bands, appearing in the regions of λ 283–300 nm and λ 305–330 nm, are attributed to π→π* electronic transitions within the conjugated quinazoline ring system. semanticscholar.orgmdpi.com A third, less intense and broader band is often observed at longer wavelengths, typically between λ 358–400 nm. mdpi.com This band is assigned to an intramolecular charge transfer (ICT) transition, where electron density moves from an electron-donating part of the molecule to an electron-accepting part. semanticscholar.orgmdpi.com The exact positions and intensities of these bands can be influenced by the nature of the substituents on the quinazoline ring and the polarity of the solvent. researchgate.netnih.gov

Table 4: Typical UV-Vis Absorption Bands for 2-Aryl-4-chloro-iodoquinazoline Derivatives

| Wavelength Range (λ) | Electronic Transition | Source(s) |

| 283–300 nm | π→π | semanticscholar.orgmdpi.com |

| 305–330 nm | π→π | semanticscholar.orgmdpi.com |

| 358–400 nm | Intramolecular Charge Transfer (ICT) | mdpi.com |

Crystallographic Studies of Quinazoline Compounds

While spectroscopic methods provide valuable data on molecular connectivity and electronic properties, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.

X-ray Diffraction (XRD) Analysis

For example, the crystal structure of a 4-arylaminoquinazoline derivative was determined to belong to the monoclinic crystal system with the space group P21/c. ajol.info The analysis provides exact unit cell dimensions (the fundamental repeating unit of the crystal lattice) and reveals intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. ajol.info In another study, a different quinazoline derivative was found to crystallize in the monoclinic space group C2/c. researchgate.net This detailed structural information is crucial for understanding structure-activity relationships and for computational studies like molecular docking.

Table 5: Exemplary Single-Crystal X-ray Diffraction Data for a Quinazoline Derivative Data presented is for a representative 4-arylaminoquinazoline derivative as a model for crystallographic analysis in this class of compounds.

| Parameter | Value | Source |

| Crystal System | Monoclinic | ajol.info |

| Space Group | P21/c | ajol.info |

| a (Å) | 12.3637 | ajol.info |

| b (Å) | 12.7902 | ajol.info |

| c (Å) | 13.2240 | ajol.info |

| α (°) | 90 | ajol.info |

| β (°) | 117.030 | ajol.info |

| γ (°) | 90 | ajol.info |

| Volume (ų) | 1862.75 | ajol.info |

| Z (Molecules/unit cell) | 2 | ajol.info |

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials, providing insights into their thermal stability, decomposition kinetics, and phase transitions. For novel pharmaceutical compounds such as this compound derivatives, these methods are instrumental in determining their stability under various temperature conditions, which is a critical parameter for their development, storage, and processing.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of the material.

Detailed research into the thermal properties of a series of heterocyclic compounds, including halogen-substituted derivatives, offers significant insights into the thermal behavior of quinazoline-based structures. A study on a group of such compounds, which included a para-chloro-substituted derivative, provides a useful analogue for understanding the thermal decomposition of this compound derivatives. The thermal stability of these compounds was investigated in both inert (helium) and oxidizing (air) atmospheres.

In an inert helium atmosphere, the decomposition of these heterocyclic compounds typically occurs in two main stages. The introduction of a chlorine substituent has been shown to influence the thermal stability of the parent molecule. For instance, a para-chloro-substituted compound demonstrated a high thermal stability, with a decomposition onset temperature (Tonset) of 266 °C, which was comparable to a para-methyl substituted analogue. mdpi.com The presence of two chlorine substituents further increased the thermal stability to 269 °C in an inert atmosphere. mdpi.com

Under an oxidizing atmosphere (synthetic air), the thermal stability of these compounds was generally observed to be higher. The para-chloro-substituted compound showed a significant increase in thermal stability, with a Tonset of 300 °C. This represents a 31 °C increase compared to its stability in an inert atmosphere, highlighting the influence of the atmosphere on the decomposition process. mdpi.com The initial decomposition stage in an oxidizing atmosphere is often characterized by chemical reactions between the intermediate decomposition products and oxygen. mdpi.com

The complete decomposition of these related heterocyclic compounds was observed upon heating to 650 °C. mdpi.com The analysis of gaseous products evolved during thermal decomposition can further elucidate the breakdown pathways of the molecular structure.

The following interactive data table summarizes the key findings from the thermogravimetric analysis of related halogen-substituted heterocyclic compounds, providing a reference for the expected thermal behavior of this compound derivatives.

| Compound Derivative | Atmosphere | Tonset (°C) | Decomposition Stages | Key Observations |

| para-chloro-substituted | Helium (inert) | 266 | 2 | High thermal stability comparable to methyl-substituted analogue. mdpi.com |

| meta,para-dichloro-substituted | Helium (inert) | 269 | 2 | Highest thermal stability among the tested series in inert conditions. mdpi.com |

| para-chloro-substituted | Synthetic Air (oxidizing) | 300 | Multiple | Significantly increased thermal stability compared to inert atmosphere. mdpi.com |

These findings underscore the importance of the type and position of halogen substituents on the thermal stability of the quinazoline scaffold. The high decomposition temperatures suggest a stable molecular structure, a desirable characteristic for pharmaceutical compounds.

Reactivity and Reaction Mechanisms of 4 Chloro 8 Iodoquinazoline

Influence of Halogen Substituents on Quinazoline (B50416) Reactivity

The reactivity of the quinazoline scaffold is significantly modified by the presence of halogen substituents. nih.govwiley.com The properties of substituted quinazolines are largely dependent on the nature of the substituents and their position on either the pyrimidine (B1678525) or benzene (B151609) ring. nih.govwiley.com In 4-Chloro-8-iodoquinazoline, the chloro group at the C-4 position and the iodo group at the C-8 position exert distinct electronic influences that govern the molecule's chemical behavior.

The chlorine atom at the C-4 position, part of the pyrimidine ring, is highly activated towards nucleophilic displacement. mdpi.com This enhanced reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom (N-3) renders the C-4 position highly electrophilic. mdpi.commdpi.com Consequently, the C(4)-Cl bond is a primary site for nucleophilic substitution reactions. mdpi.comwikipedia.org

Conversely, the iodine atom at the C-8 position on the fused benzene ring behaves differently. In transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br >> C-Cl. mdpi.com This trend is based on bond dissociation energies, where the C-I bond is inherently weaker and thus more reactive than a C-Cl bond. mdpi.com

In di- or tri-halogenated quinazolines, a competition arises between the electronically activated C(4)-Cl bond and the intrinsically more reactive C-I or C-Br bonds. mdpi.comresearchgate.net For chloro-bromo substituted quinazolines, selectivity often favors substitution at the more activated C(4)-Cl bond over the weaker Csp²-Br bond. mdpi.comresearchgate.net However, in the case of 2-aryl-4-chloro-6-iodoquinazolines, experimental evidence shows that palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, occur selectively at the C-I bond, leaving the C(4)-Cl bond intact. mdpi.com This selectivity is attributed to the significantly lower bond dissociation energy of the Csp²-I bond compared to the C(4)-Cl bond. mdpi.com

The presence of different halogens, therefore, allows for site-selective functionalization. The C-8 iodo position can be targeted for reactions like Sonogashira or Suzuki-Miyaura cross-coupling, while the C-4 chloro position is primed for nucleophilic aromatic substitution (SNAr) reactions, such as amination. researchgate.netnih.govbeilstein-journals.org

Reaction Kinetics and Mechanistic Pathways

The kinetics of reactions involving halogenated quinazolines are influenced by the nature of the halogen and its position. In studies of methoxy-dehalogenation in various monohalo-quinazolines, fluoroquinazolines were found to be more labile to substitution by methoxide (B1231860) ions than the corresponding chloro-derivatives. rsc.org This suggests that the cleavage of the carbon-halogen bond has a minor influence on the reaction rates for nucleophilic substitution, which is typical for reactions with nucleophiles from the first row of the Periodic Table. rsc.org

For this compound, reaction pathways are often designed to exploit the differential reactivity of the two halogen sites. A common strategy involves a sequential, multi-step process:

Initial Site-Selective Cross-Coupling: The more reactive C-8 iodo position is targeted first, typically in a palladium-catalyzed reaction like a Sonogashira or Suzuki-Miyaura coupling. mdpi.comresearchgate.net

Second Cross-Coupling or Substitution: The remaining C-4 chloro position is then functionalized. This can involve another cross-coupling reaction under different conditions or, more commonly, a nucleophilic substitution. researchgate.netnih.gov

For instance, the synthesis of verubulin (B1683795), an anticancer agent analog, involved the initial preparation of this compound. nih.govbeilstein-journals.org Subsequent N-arylation with 4-methoxy-N-methylaniline at the C-4 position proved inefficient under standard conditions, even in a basic medium. nih.govbeilstein-journals.org However, a microwave-mediated, base-free amination strategy using a THF-water solvent system successfully furnished the desired product in high yield. nih.gov This highlights how reaction conditions can be optimized to overcome kinetic barriers.

The mechanism for palladium-catalyzed cross-coupling involves an oxidative-addition step. In chloro-bromo quinazolines, a strong interaction between the palladium catalyst's HOMO and the quinazoline's LUMO favors oxidative addition at the C(4)-Cl bond. mdpi.com In contrast, for chloro-iodo quinazolines, the intrinsic weakness of the C-I bond dominates, making it the preferred site for the initial oxidative addition, thus dictating the regioselectivity of the reaction pathway. mdpi.com

Electrophilic and Nucleophilic Reactions of the Quinazoline Ring System

The quinazoline ring system has distinct preferences for electrophilic and nucleophilic attacks, which are further modulated by its substituents.

Nucleophilic Reactions The pyrimidine portion of the quinazoline ring is electron-deficient and thus highly susceptible to nucleophilic attack, particularly at the C-4 and C-2 positions. nih.govwiley.comwikipedia.org The C-4 position is especially reactive towards anionic reagents. nih.govwiley.comscispace.com The presence of a chlorine atom at C-4, as in this compound, makes this site an excellent electrophilic center for SNAr reactions.

Numerous studies demonstrate the displacement of the C-4 chlorine by various nucleophiles:

Amination: Reaction with anilines (N-arylation) or other amines is a common method to synthesize 4-anilinoquinazolines, a class of compounds with significant biological activity. nih.govbeilstein-journals.orgmdpi.com While electron-donating groups on the aniline (B41778) generally lead to high yields, electron-withdrawing groups can drastically reduce reactivity, requiring longer reaction times or harsher conditions like microwave irradiation. nih.gov Attempts to aminate 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 3-fluoroaniline (B1664137) under various solvent conditions were largely unsuccessful, indicating the strong influence of the nucleophile's electronic properties. researchgate.netmdpi.com

Alkoxylation: Nucleophiles like methoxide can displace the chlorine atom. rsc.org

Thiolation: Thiones can be prepared from the corresponding 4-chloroquinazolines, which can then be alkylated to form 4-alkylthio derivatives. scialert.net

Electrophilic Reactions In contrast to the pyrimidine ring, the fused benzene ring is more susceptible to electrophilic substitution. wikipedia.org Theoretical considerations for the unsubstituted quinazoline molecule predict the order of reactivity for electrophilic attack to be 8 > 6 > 5 > 7. nih.govwiley.comscispace.com Nitration, the most studied electrophilic substitution on quinazoline, typically occurs at the C-6 position. nih.govwiley.comscispace.com

For this compound, the C-8 position is already occupied. The directing effects of the existing iodo and chloro substituents, along with the heterocyclic nitrogen atoms, would influence the position of any further electrophilic attack on the benzene ring. The iodine at C-8 enhances the electrophilicity of the quinazoline system, facilitating further transformations. smolecule.com

Theoretical and Computational Studies on Reactivity

Computational chemistry provides powerful tools to understand and predict the reactivity of complex molecules like this compound.

DFT calculations are widely used to rationalize experimental findings, such as the regioselectivity observed in cross-coupling reactions of halogenated quinazolines. mdpi.comufms.brnih.gov By calculating the bond dissociation energies (BDE) of the carbon-halogen bonds, researchers can predict which bond is more likely to break during a reaction.

A key study used DFT calculations [B3LYP/6-311G(d)] to probe the relative BDEs of the Csp²-X bonds in a 2-aryl-4-chloro-6-iodoquinazoline. mdpi.com The results provided a clear rationale for the observed experimental selectivity.

| Bond | Calculated Bond Dissociation Energy (kcal/mol) |

| Csp²-I | 66.45 |

| C(4)-Cl | 83.14 |

| Data sourced from DFT calculations on a 2-aryl-4-chloro-6-iodoquinazoline model. mdpi.com |

These calculations confirmed that the Csp²-I bond is significantly weaker than the C(4)-Cl bond. mdpi.com This difference in bond strength overrides the electronic activation at the C-4 position, leading to preferential reactivity at the C-I bond in palladium-catalyzed cross-coupling reactions. mdpi.com This finding contrasts with analogous chloro-bromo quinazolines, where the BDE of the C(4)-Cl bond (84.8 kcal/mol) is only slightly larger than that of the Csp²-Br bond (83 kcal/mol), allowing other factors like catalyst-substrate orbital interactions to dictate selectivity in favor of C-4 substitution. mdpi.commdpi.com DFT studies are also employed to analyze the structural geometry (bond lengths and angles) and electronic properties of quinazoline derivatives. nih.gov

FMO theory is a fundamental application of molecular orbital theory used to explain chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

HOMO: The HOMO is the orbital that acts as an electron donor. Regions of a molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: The LUMO is the orbital that acts as an electron acceptor. Regions with a high LUMO density are susceptible to attack by nucleophiles.

In substituted quinazolines, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient quinazoline core. malayajournal.org For this compound, the LUMO would be expected to have significant density at the C-4 position, consistent with its high reactivity towards nucleophiles. The energy gap between the HOMO and LUMO helps characterize the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. malayajournal.org FMO analysis can explain the outcomes of pericyclic reactions and rationalize the interactions between a substrate and a catalyst in cross-coupling reactions. imperial.ac.ukresearchgate.net

A Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict molecular reactivity. uni-muenchen.denih.gov It maps the electrostatic potential onto the electron density surface of a molecule, using a color-coded scheme to identify electron-rich and electron-poor regions. uni-muenchen.dersc.org

Negative Potential (Red/Yellow): These regions are electron-rich and are the most likely sites for electrophilic attack. They are typically found around electronegative atoms like oxygen and nitrogen. mdpi.com

Positive Potential (Blue): These regions are electron-poor (electrophilic) and represent favorable sites for nucleophilic attack. mdpi.com

For a molecule like this compound, an MESP map would visualize the electron-deficient nature of the pyrimidine ring. A significant region of positive potential (blue) would be expected around the C-4 position, confirming it as a prime target for nucleophiles. malayajournal.orgmdpi.com The nitrogen atoms of the quinazoline ring, conversely, would be associated with regions of negative potential (red), indicating their basicity and availability for protonation or coordination to metal catalysts. uni-muenchen.de MESP analysis is a powerful method for visualizing the charge distribution and predicting the reactive behavior of complex heterocyclic systems. rsc.orgresearchgate.net

Time-Dependent DFT (TD-DFT) Simulations

A comprehensive search of scientific literature did not yield specific Time-Dependent Density Functional Theory (TD-DFT) simulation data for the compound this compound. While TD-DFT is a powerful quantum mechanical method used to investigate the electronic properties and excited states of molecules, specific studies detailing its application to this compound are not available in the provided search results. mdpi.comnumberanalytics.comchemrxiv.orgrsc.org

TD-DFT calculations are instrumental in predicting electronic absorption spectra (UV-Vis), understanding electronic transitions (such as n → π* or π → π*), and analyzing the nature of excited states. rsc.orgresearchgate.netrsc.org This method extends the ground-state Density Functional Theory (DFT) to describe the response of a system to time-dependent electromagnetic fields, like light, making it a standard tool for computational photochemistry and photophysics. numberanalytics.comrsc.orgnih.gov

For related, more complex quinazoline derivatives, TD-DFT has been employed to correlate experimental photophysical data with calculated electronic transitions, energy levels, and orbital diagrams. researchgate.netnih.govresearchgate.net For instance, studies on 2-aryl-4-chloro-6-iodoquinazolines and their derivatives have utilized TD-DFT to understand their absorption and emission properties. nih.govmdpi.com However, these findings are specific to the studied derivatives, which include additional substituents that significantly alter the electronic structure compared to the parent this compound. Therefore, data from these studies cannot be directly extrapolated.

Due to the lack of specific research findings for this compound, no data tables on its calculated electronic transitions, oscillator strengths, or excited-state properties can be provided.

Structure Activity Relationship Sar Studies of 4 Chloro 8 Iodoquinazoline Derivatives

Impact of Substituents at the C-4 Position on Biological Activity

The C-4 position of the quinazoline (B50416) ring is a critical determinant of biological activity, and modifications at this site significantly influence the pharmacological properties of the resulting derivatives. The 4-anilinoquinazoline (B1210976) scaffold is a well-established template for designing inhibitors of the epidermal growth factor receptor (EGFR), which competitively bind at the ATP site. mdpi.comnih.gov

The introduction of anilino groups at the C-4 position is a common strategy to enhance anticancer activity. nih.gov For instance, the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines is a key step in developing potential antitumor agents. beilstein-journals.orgnih.gov The nature of the substituent on the aniline (B41778) ring is also crucial. Generally, para-substituted anilines show stronger activity than their meta-substituted counterparts.

Studies have shown that the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines is a viable method to produce biologically active compounds. nih.gov However, this reaction can be challenging and may require specific conditions, such as microwave-mediated base-free amination, to achieve good yields. beilstein-journals.org The electronic properties of the aniline substituent also play a role. For example, incorporating a 3-fluoroaniline (B1664137) moiety at the C-4 position has been found to enhance the potency of 4-anilinoquinazolines as non-competitive antagonists of metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com

Furthermore, the introduction of sulfonamide moieties at the C-4 position of the quinazoline nucleus has been explored. 4-substituted-anilino derivatives with a sulfonamide group have shown promise as antitumor leads. nih.gov In a series of 2,4-disubstituted-6-iodoquinazoline derivatives, compounds with sulfanilamide (B372717) at position 4 demonstrated significant antiproliferative activity. nih.gov

The steric hindrance of substituents on the aniline ring can affect the reaction efficiency and the biological activity of the final compound. Ortho-substituted anilines, for instance, can lead to slower reaction times during synthesis. beilstein-journals.orgnih.gov

Role of Halogen Atoms (Chlorine and Iodine) on Pharmacological Profiles

The presence and position of halogen atoms on the quinazoline ring system are significant factors in determining the pharmacological profiles of these derivatives. The C-4 chloro and C-8 iodo substitutions are particularly important in directing chemical reactions and influencing biological activity.

In cross-coupling reactions, the reactivity of the C-X bond is crucial. For chloro-iodo derivatives, substitution tends to favor the more reactive Csp2-I bond over the C(4)-Cl bond. mdpi.com This is in contrast to chloro-bromo substituted quinazolines, where substitution at the more activated C(4)-Cl bond is generally favored. mdpi.com

The iodine atom at the C-8 position is notable for enhancing reactivity and influencing the biological profile compared to derivatives with other halogens or no halogen at this position. smolecule.com This is attributed to iodine's larger atomic radius and polarizability, which can enhance electrophilic substitution rates. From a pharmacological standpoint, iodoquinazolines often exhibit longer in vivo half-lives than their chloro or bromo counterparts due to the greater stability of the C-I bond.

In the context of anticancer activity, the presence of halogens can be advantageous. For example, in a study of 4(3H)-quinazolinones, derivatives with electron-withdrawing groups like fluoro and chloro at certain positions showed potent antibacterial activity. acs.org Similarly, for 2,4-diaminoquinazolines, both electron-donating methoxy (B1213986) groups and electron-withdrawing chloro groups on a side chain phenyl ring increased potency against Pneumocystis carinii dihydrofolate reductase (pcDHFR), suggesting that favorable binding conformations induced by these substitutions are more critical than electronic factors alone. acs.org

The combination of different halogens at various positions can lead to compounds with significant cytotoxicity. For instance, a combination of a 2-(4-chlorophenyl) group and an 8-bromo substituent in certain 4-(arylamino)quinazolines resulted in high cytotoxicity against MCF-7 and HeLa cancer cell lines. nih.gov

Influence of Substituents at the C-8 Position on Activity

Modifications at the C-8 position of the quinazoline scaffold have a demonstrable impact on the biological activity of its derivatives. The introduction of an iodine atom at this position is a key feature of the parent compound, 4-chloro-8-iodoquinazoline. The C-I bond at this position is intrinsically more reactive in cross-coupling reactions compared to the C-Cl bond at the C-4 position. researchgate.net

Research has shown that the presence of a halogen at the C-8 position can decrease the pKa of the quinazoline compound. researchgate.net In terms of anticancer properties, substituents at the C-8 position can significantly modulate cytotoxicity. For example, while a bulky 4-methoxyphenyl (B3050149) group at the 2-position of 4-(arylamino)quinazolines generally reduces cytotoxicity, significant activity was observed when this same substituent was placed at the 8-position. nih.gov

Furthermore, the introduction of a 3-hydroxybutyn-1-yl group at the 8-position in certain derivatives led to selective and significant cytotoxicity against the HeLa cell line. nih.gov This highlights the potential for targeted activity based on the nature of the C-8 substituent.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional arrangement of atoms in this compound derivatives, or their conformation, is intrinsically linked to their biological activity. The ability of a molecule to adopt a specific conformation allows it to bind effectively to its biological target, such as an enzyme or receptor.

In the case of quinazoline-based inhibitors, conformational preferences can be influenced by the nature and position of substituents. For instance, in a study of 2,4-diaminoquinazoline inhibitors of dihydrofolate reductase, it was suggested that the increased potency observed with both methoxy and chloro substitutions on a side-chain phenyl ring was likely due to favorable binding conformations induced by these groups, rather than purely electronic effects. acs.org

Conformational isomerism has been observed in solution for related N-heterocyclic carbene complexes, which can be studied using techniques like variable temperature NMR spectroscopy. rsc.org While direct conformational analysis studies on this compound itself are not extensively detailed in the provided results, the principle remains that the spatial arrangement of the chloro and iodo groups, along with other substituents, will dictate the molecule's shape and its ability to interact with biological macromolecules. This interaction is fundamental to its pharmacological mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach aims to develop predictive models that can guide the design of new, more potent derivatives.

While specific QSAR models for this compound were not found in the search results, the principles of QSAR have been applied to broader classes of quinazoline and quinoline (B57606) derivatives, providing insights that are likely applicable. For instance, QSAR studies on 7-chloro-4-aminoquinoline derivatives have been performed to evaluate the influence of steric, hydrophobic, and electronic factors on their antimalarial activity. asianpubs.org Such models, often developed using multiple linear regression, can be statistically significant and useful for predicting the activity of new analogues. asianpubs.org

For other heterocyclic compounds, like pyrazole (B372694) derivatives, 2D and 3D QSAR models have been developed to understand their inhibitory activity against enzymes like acetylcholinesterase. These models can highlight the importance of molecular volume, the number of multiple bonds, and specific atom-centered fragments. Similarly, 3D-QSAR models for various kinases have been constructed for 4-anilinoquinoline derivatives, providing insights into the favorable placement of substituents. scispace.com These studies underscore the utility of QSAR in rational drug design, a methodology that could be powerfully applied to optimize the biological activity of this compound derivatives.

Mechanisms of Biological Action of 4 Chloro 8 Iodoquinazoline Derivatives

Enzyme Inhibition Profiles

The core biological activity of many 4-chloro-8-iodoquinazoline derivatives stems from their ability to inhibit specific enzymes that are critical for cell function and proliferation.

A predominant mechanism of action for this compound derivatives is the inhibition of protein tyrosine kinases (PTKs). rsc.org These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. acs.org Dysregulation of PTK activity is a hallmark of many diseases, including cancer. acs.orgnih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

Many iodoquinazoline derivatives have been designed and synthesized as dual inhibitors of both EGFR and VEGFR. nih.govglobalresearchonline.netrsc.org The simultaneous blockade of these two signaling pathways is an attractive therapeutic strategy, as they are both implicated in tumor progression and angiogenesis. nih.gov The 4-anilinoquinazoline (B1210976) moiety, a common feature in these derivatives, acts as an ATP-mimic, competitively binding to the ATP-binding pocket of the kinase domain of these receptors. mdpi.comresearchgate.net

Research has yielded several potent compounds. For instance, a series of 1-alkyl-6-iodoquinazoline derivatives demonstrated excellent dual inhibitory activity. rsc.org Compound 9c from this series showed remarkable potency against wild-type EGFR (EGFRWT), a mutated form (EGFRT790M), and VEGFR-2. rsc.org Similarly, another study on iodoquinazoline derivatives identified compounds with significant dual inhibitory effects, with some derivatives showing IC₅₀ values in the nanomolar range against EGFRT790M. rsc.org

The inhibitory concentrations (IC₅₀) for several derivatives are summarized below:

| Compound ID | Target Enzyme | IC₅₀ (µM) |

| 9c | EGFRWT | 0.15 rsc.org |

| 9d | EGFRWT | 0.20 rsc.org |

| 9e | EGFRWT | 0.25 rsc.org |

| 9c | EGFRT790M | 0.22 rsc.org |

| 18 | EGFRT790M | 0.25 rsc.org |

| 13e | EGFRT790M | 0.30 nih.gov |

| 17 | EGFRT790M | 0.30 rsc.org |

| 9c | VEGFR-2 | 0.85 rsc.org |

| 9b | VEGFR-2 | 0.90 rsc.org |

| 13e | VEGFR-2 | 0.90 nih.gov |

| 9d | VEGFR-2 | 0.90 rsc.org |

| 10 | VEGFR-2 | 0.17 rsc.org |

This table presents a selection of reported IC₅₀ values for different iodoquinazoline derivatives against target kinases.

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition:

The 4-anilinoquinazoline scaffold is also associated with the inhibition of other receptor tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR). frontiersin.org

Beyond protein kinases, iodoquinazoline derivatives have been found to inhibit other classes of enzymes. A study on 2,4-disubstituted-6-iodoquinazoline derivatives reported inhibitory activity against several enzymes crucial for cancer cell survival and proliferation. researchgate.net

These targets include:

Carbonic Anhydrase XII (CAXII): An enzyme involved in pH regulation and tumorigenesis.

Human Thymidylate Synthase (hTS): A key enzyme in the de novo synthesis of deoxythymidine monophosphate, essential for DNA replication.

Human Thymidine Kinase (hTK): An enzyme involved in the salvage pathway of nucleotide synthesis. researchgate.net

Dihydrofolate Reductase (DHFR): A target for antibacterial agents. researchgate.net

Compound 3c from this study, which features a sulfanilamide (B372717) moiety at position 4 and a 4-methoxyphenyl (B3050149) group at position 2, was identified as the most effective, inhibiting CAXII with an IC₅₀ of 3.69 µM. researchgate.net

Protein Kinase Inhibition (e.g., EGFR, VEGFR, PDGFR)

Receptor Interactions

The biological effects of this compound derivatives are fundamentally mediated by their interaction with cellular receptors. smolecule.com As discussed, the most prominent targets are receptor tyrosine kinases like EGFR and VEGFR. nih.gov The interaction involves the quinazoline (B50416) scaffold binding to the ATP-binding site within the intracellular kinase domain of the receptor. mdpi.comsmolecule.com This binding event prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling cascades. globalresearchonline.netsmolecule.com The design of these derivatives is often guided by the structural requirements of the target receptors to ensure potent and selective binding. nih.govrsc.org

Molecular Docking and Binding Site Analysis

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a ligand to its target protein. rsc.org These studies have been instrumental in understanding how this compound derivatives interact with their target enzymes at a molecular level.

Docking analyses have consistently shown that these derivatives fit into the ATP-binding pocket of kinases like EGFR and VEGFR-2. nih.govrsc.org The iodoquinazoline core typically forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919 in VEGFR-2. nih.gov The various substituents on the quinazoline ring project into adjacent hydrophobic and hydrophilic pockets, further stabilizing the interaction and contributing to the compound's potency and selectivity. rsc.org For example, a benzyl (B1604629) group at the N1 position was found to occupy a hydrophobic region more effectively than an allyl group, leading to higher activity. rsc.org

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the transport and disposition of many drugs. rsc.org The binding of a drug to HSA can significantly influence its pharmacokinetic properties, such as its half-life and the concentration of the free, active form of the drug. nih.gov

While direct studies on the interaction of this compound with HSA are limited, research on structurally related compounds provides valuable insights. For instance, cloxyquin (5-chloro-8-hydroxyquinoline) has been shown to bind to serum albumin primarily through hydrophobic interactions. nih.gov Molecular docking simulations revealed that the quinoline (B57606) scaffold of cloxyquin fits into a binding site, forming hydrophobic contacts and π-π stacking interactions with phenylalanine residues. nih.gov

Given the hydrophobic nature of the quinazoline ring and its various substituents, it is highly probable that this compound derivatives also bind to HSA. nih.gov The strength of this interaction would be influenced by the specific physicochemical properties of the substituents on the derivative. This binding is a critical consideration in drug design, as it can be modulated to optimize the pharmacokinetic profile of a potential therapeutic agent. nih.gov

Cellular Pathway Modulation

By inhibiting key enzymes and receptors, this compound derivatives effectively modulate intracellular signaling pathways that are often hyperactivated in disease states.

The inhibition of EGFR and VEGFR directly impacts major downstream signaling cascades, including:

RAS-RAF-MEK-ERK Pathway: This pathway is central to regulating cell proliferation. globalresearchonline.net

PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and apoptosis. globalresearchonline.netscielo.br

By blocking the activation of these pathways, iodoquinazoline derivatives can halt uncontrolled cell proliferation and induce programmed cell death (apoptosis). acs.org Some derivatives have been shown to trigger apoptosis through caspase-dependent mechanisms. tandfonline.com Furthermore, certain quinazoline hybrids have been observed to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proceeding through mitosis. tandfonline.com The ability of these compounds to simultaneously interfere with multiple signaling pathways underscores their potential as effective therapeutic agents. nih.gov

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

Derivatives of the this compound scaffold have been the subject of extensive research, revealing significant antiproliferative and cytotoxic activities against various cancer cell lines. The biological action of these compounds is multifaceted, primarily attributed to their ability to interact with and inhibit key molecular targets involved in cancer cell proliferation, survival, and angiogenesis. The major mechanisms identified include the inhibition of crucial enzymes such as protein kinases and carbonic anhydrase, as well as the disruption of cytoskeletal components like tubulin. smolecule.combeilstein-journals.orgnih.govnih.gov These molecular interactions ultimately lead to cell cycle arrest and the induction of cell death through apoptosis or necrosis. mdpi.comsemanticscholar.org

Inhibition of Receptor Tyrosine Kinases (RTKs)

A predominant mechanism of action for many 4-anilinoquinazoline derivatives, which can be synthesized from this compound, is the inhibition of receptor tyrosine kinases (RTKs). beilstein-journals.orgnih.gov These enzymes, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are often overexpressed in malignant tumors and play a central role in signaling pathways that drive cell growth and angiogenesis. beilstein-journals.orgnih.gov Iodoquinazoline derivatives have been specifically designed as dual inhibitors of both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M), as well as VEGFR-2. nih.govnih.gov These compounds typically function as competitive inhibitors at the ATP-binding pocket of the kinase domain, preventing downstream signaling. smolecule.commdpi.com

Research has demonstrated that certain 1-alkyl-6-iodoquinazoline derivatives show excellent dual inhibitory activity against both EGFR and VEGFR-2. nih.gov Similarly, other iodoquinazoline derivatives have been developed that potently inhibit both EGFRWT and the treatment-resistant EGFRT790M mutant. nih.gov The inhibitory potential of these compounds against the target kinases often correlates with their cytotoxic effects on various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Selected Iodoquinazoline Derivatives

The enzymatic inhibition translates to potent cytotoxicity against a range of human cancer cell lines. For instance, compounds designed as dual EGFR/VEGFR-2 inhibitors have demonstrated significant antiproliferative effects against liver (HepG2), breast (MCF-7), colon (HCT116), and non-small cell lung cancer (A549) cell lines. nih.govnih.gov

Table 2: Cytotoxic Activity (EC50/IC50) of Selected Kinase-Inhibiting Iodoquinazoline Derivatives

Tubulin Polymerization Inhibition

Beyond kinase inhibition, certain 4-anilinoquinazoline derivatives act as vascular disrupting agents and inhibitors of tubulin polymerization. beilstein-journals.orgnih.gov Tubulin is the protein subunit of microtubules, which are critical for maintaining cell structure and forming the mitotic spindle during cell division. By interfering with tubulin polymerization, these compounds disrupt mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. semanticscholar.org The anticancer agent Verubulin (B1683795) (MPC-6827), a tubulin inhibitor with a 4-anilinoquinazoline core, has inspired the development of analogous compounds from the this compound scaffold. beilstein-journals.orgsemanticscholar.org Notably, tubulin-inhibiting quinazolines have shown potent cytotoxicity against glioblastoma (T98G) cells, a context where some EGFR inhibitors are less active. beilstein-journals.orgnih.gov

Carbonic Anhydrase Inhibition

A distinct mechanism has been identified for certain 2,4-disubstituted-6-iodoquinazoline derivatives that are hybridized with sulfonamides. nih.govresearchgate.net These compounds have been shown to act as inhibitors of Carbonic Anhydrase XII (CAXII), a tumor-associated enzyme. nih.gov Sulfonamides are known to accumulate in hypoxic tumors, and CAXII is involved in regulating the tumor microenvironment. nih.gov The inhibition of this enzyme presents an alternative strategy for anticancer action.